Kinetinribosid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der synthetischen organischen Chemie zur Herstellung verschiedener Derivate verwendet.

Biologie: Wird hinsichtlich seiner Rolle bei der Regulierung des Pflanzenwachstums und zellulärer Prozesse untersucht.

Medizin: Wird hinsichtlich seiner Antikrebs-Eigenschaften untersucht, insbesondere bei der Hemmung der Proliferation von Krebszellen und Induktion von Apoptose. .

Industrie: Wird in landwirtschaftlichen Produkten eingesetzt, um das Pflanzenwachstum und die Entwicklung zu verbessern

5. Wirkmechanismus

Kinetin-Ribosid übt seine Wirkung über mehrere molekulare Ziele und Pfade aus:

Cyclin D-Suppression: Es hemmt die Transkription von Cyclin D1 und Cyclin D2, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt

Abmilderung von oxidativem Stress: Kinetin-Ribosid mildert oxidativen Stress, indem es antioxidative Enzyme hochreguliert und den Gehalt an reaktiven Sauerstoffspezies reduziert

Induktion von Apoptose: Es aktiviert Caspase-Pfade, was zu programmiertem Zelltod in Krebszellen führt

Wirkmechanismus

Target of Action

Kinetin riboside, a naturally occurring cytokinin, primarily targets the cyclin D genes, specifically Cyclin D1 (CCND1) and Cyclin D2 (CCND2) . These genes play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Additionally, kinetin riboside has been found to interact with adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) .

Mode of Action

Kinetin riboside acts as a repressor of CCND1 and CCND2 transactivation . It inhibits the transcription of CCND2 and rapidly suppresses the protein expression of cyclin D1 and D2 . This leads to cell-cycle arrest, preventing the transition from the G0/G1 phase . Furthermore, kinetin riboside blocks the transactivation of CCND1 and CCND2 induced by multiple factors .

Biochemical Pathways

Kinetin riboside affects the cell cycle regulation pathway by inhibiting the transactivation of CCND1 and CCND2 . This results in cell-cycle arrest and the prevention of cell-cycle entry from the G0/G1 phase . It also impacts the oxidative stress pathway in mammalian cells, mitigating the effects of oxidative stress .

Result of Action

Kinetin riboside causes cell-cycle arrest and induces apoptosis in tumor cells . It rapidly suppresses the protein expression of cyclin D1 and D2 in primary myeloma cells and tumor lines, leading to tumor cell–selective apoptosis and inhibition of myeloma growth in xenografted mice . In concentrations below 100 nM, kinetin riboside counteracts oxidative burst and cytotoxicity .

Action Environment

The action of kinetin riboside can be influenced by environmental factors. For instance, in the context of plant biology, kinetin riboside’s effects can be modulated by water deficiency .

Biochemische Analyse

Biochemical Properties

Kinetin riboside interacts with various enzymes and proteins within the cell. Vital residues in adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) facilitate the binding of kinetin riboside to these two important human cellular proteins .

Cellular Effects

Kinetin riboside has been shown to counteract oxidative burst and cytotoxicity in mammalian cells . It has protective effects against oxidative stress, and concentrations below 100 nM do not cause any toxicity .

Molecular Mechanism

Kinetin riboside exerts its effects at the molecular level through various mechanisms. It has been shown to block CCND2 promoter transactivation induced by cAMP or by regulatory phosphoproteins . It also blocks cis-activation of CCND1 induced by translocation to the IgH enhancer and trans-activation of CCND2 induced by cMaf or FGFR3 over-expression .

Temporal Effects in Laboratory Settings

In laboratory settings, kinetin riboside concentrations of 500 nM and above cause cytotoxicity as well as genotoxicity in various cell types . Concentrations below 100 nM do not cause any toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kinetin riboside can be synthesized through the reaction of kinetin (N6-furfuryladenine) with ribose. The reaction typically involves the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the riboside bond .

Industrial Production Methods: Industrial production of kinetin riboside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kinetin-Ribosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kinetin-Ribosid kann oxidiert werden, um Kinetin-Ribosid-5'-monophosphat zu bilden.

Reduktion: Reduktionsreaktionen können Kinetin-Ribosid in seine entsprechenden Alkohol-Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Ribosidstruktur einführen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden eingesetzt

Hauptprodukte:

Oxidation: Kinetin-Ribosid-5'-monophosphat.

Reduktion: Alkohol-Derivate von Kinetin-Ribosid.

Substitution: Halogenierte oder nukleophil-substituierte Kinetin-Ribosid-Derivate

Vergleich Mit ähnlichen Verbindungen

Kinetin-Ribosid ist unter den Cytokininen aufgrund seiner spezifischen molekularen Struktur und biologischen Aktivität einzigartig. Zu ähnlichen Verbindungen gehören:

N6-Isopentenyl-Adenosin: Ein weiteres Cytokinin-Ribosid mit ähnlichen wachstumsregulierenden Eigenschaften.

Trans-Zeatin-Ribosid: Bekannt für seine Rolle bei Pflanzenwachstum und Entwicklung.

Dihydrozeatin-Ribosid: Ein weiteres Cytokinin mit ähnlichen biologischen Funktionen

Kinetin-Ribosid zeichnet sich durch seine potenten Antikrebs-Eigenschaften und seine Fähigkeit aus, selektiv Apoptose in Krebszellen zu induzieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

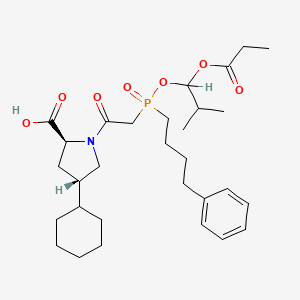

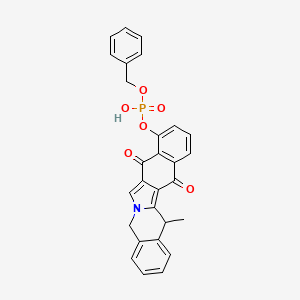

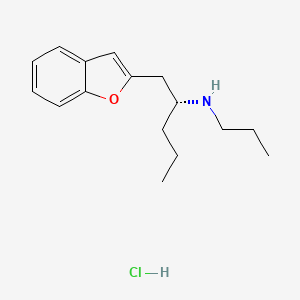

IUPAC Name |

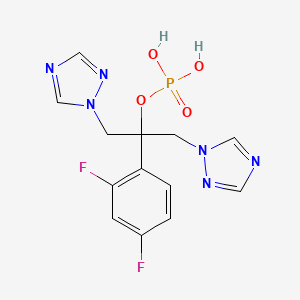

2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLGYNQQSIUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-47-0 | |

| Record name | Kinetin riboside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Kinetin Riboside and how does it interact with it?

A1: Kinetin Riboside primarily targets the transactivation of cyclin D1 (CCND1) and cyclin D2 (CCND2) genes. [, ] Although the exact mechanism remains partially elusive, research suggests that Kinetin Riboside might act by:

- Inducing transcriptional repressors: Kinetin Riboside upregulates the expression of the cAMP Response Element Modifier (CREM) isoforms, which are transcriptional repressors known to bind the CCND2 promoter. []

- Blocking transactivation: It inhibits the transactivation of CCND2 by various myeloma oncogenes, such as c-Maf and FGFR3. []

- Blocking cis-activation: It inhibits the cis-activation of CCND1 when translocated to the IgH enhancer. []

Q2: What are the downstream effects of Kinetin Riboside’s interaction with its target?

A2: By inhibiting CCND1 and CCND2 transactivation, Kinetin Riboside leads to:

- Suppression of cyclin D1 and D2 protein expression: This effect is observed in both myeloma cell lines and primary myeloma cells. [, ]

- Cell cycle arrest: Primarily G0/G1 phase arrest, due to cyclin D suppression. [, ]

- Apoptosis induction: Kinetin Riboside induces apoptosis in myeloma cells, potentially through caspase 9 cleavage and Annexin V binding. []

- Inhibition of myeloma cell growth: This effect has been observed both in vitro and in vivo, including in xenograft mouse models of myeloma. [, , ]

Q3: Does Kinetin Riboside influence β-catenin levels?

A3: Yes, Kinetin Riboside has been shown to accelerate the degradation of intracellular β-catenin through the proteasomal degradation pathway. [] This effect was observed in colorectal cancer cells, including those with mutations in adenomatous polyposis coli (APC) and β-catenin. []

Q4: Does Kinetin Riboside interact with the Parkinson's disease associated PINK1 protein?

A4: Yes, Kinetin Riboside and its synthetic ProTide derivatives have been shown to activate PINK1 in cells independent of mitochondrial depolarization. [, , ] This finding highlights their potential for treating neurodegenerative diseases like Parkinson's disease.

Q5: What is the molecular formula and weight of Kinetin Riboside?

A5: Kinetin Riboside (N6-furfuryladenosine) has the molecular formula C15H17N5O5 and a molecular weight of 347.33 g/mol. []

Q6: Is there any spectroscopic data available for Kinetin Riboside?

A6: While the provided research papers focus mainly on the biological activity of Kinetin Riboside, its spectroscopic characteristics can be found in chemical databases like PubChem and ChemSpider. UV and 1H NMR spectroscopic data have been used to confirm the structure of Kinetin Riboside and its derivatives. []

A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Kinetin Riboside. There's limited information regarding its material compatibility, catalytic properties, or applications in computational chemistry.

Q7: How do structural modifications of Kinetin Riboside affect its biological activity?

A7: * Cytokinin ribosides vs. cytokinins: Studies comparing cytokinin ribosides (like Kinetin Riboside) to their corresponding cytokinin bases (like kinetin) show that the ribosides tend to be more potent inhibitors of cell growth and inducers of apoptosis. [] This suggests that the ribose moiety is crucial for these activities.* N6-substitution: Modifications to the N6-substituent of adenine can alter Kinetin Riboside's activity. For instance, N6-benzyladenosine demonstrates similar PINK1 activation and mitophagy induction as Kinetin Riboside. []* ProTide derivatives: ProTide modifications to Kinetin Riboside enhance its stability and cellular uptake, leading to improved PINK1 activation. [, ]

Q8: What is known about the stability of Kinetin Riboside?

A8: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information about its SHE regulations and compliance is not discussed in these papers.

Q9: What is known about the ADME (absorption, distribution, metabolism, excretion) of Kinetin Riboside?

A9: While detailed ADME studies are not presented in the provided research, some insights can be derived:

- Metabolism: Kinetin Riboside is thought to be bioactivated through metabolic conversion into its nucleotide form by adenosine kinase (ADK). [] Inhibition of ADK antagonizes its antiproliferative and apoptogenic effects, suggesting the importance of this metabolic step. []

- In vivo efficacy: Kinetin Riboside exhibits in vivo anti-myeloma activity in xenograft mouse models, indicating successful systemic distribution and target engagement. [, ]

Q10: What types of in vitro assays have been used to assess Kinetin Riboside’s activity?

A10: Various in vitro assays have been employed to evaluate Kinetin Riboside's effects, including:

- Reporter gene assays: Used to assess CCND2 promoter transactivation. [, ]

- Cell viability assays (MTT, MTS): To determine cytotoxicity and antiproliferative activity. [, ]

- Cell cycle analysis: To assess cell cycle arrest. [, ]

- Apoptosis assays (caspase activity, Annexin V binding): To confirm apoptotic cell death induction. [, ]

Q11: What in vivo models have been used to study Kinetin Riboside?

A11: Kinetin Riboside's efficacy has been evaluated in:

- Xenograft mouse models of myeloma: To investigate its anti-tumor activity. [, ]

- Drosophila models of Parkinson’s disease: To investigate its potential in neurodegenerative disorders. [, ]

Q12: Have any clinical trials been conducted on Kinetin Riboside?

A12: The provided research papers primarily focus on the preclinical evaluation of Kinetin Riboside. Information regarding resistance mechanisms, cross-resistance profiles, detailed toxicology data, drug delivery strategies, and specific biomarkers is limited in these papers.

Q13: What analytical methods have been used to study Kinetin Riboside?

A13: Researchers utilized various techniques to characterize and analyze Kinetin Riboside and its effects:

- Immunoblotting: To detect cyclin D1 and D2 protein expression levels. [, ]

- Flow cytometry: For cell cycle analysis and apoptosis assessment (Annexin V binding). [, , ]

- Gene expression profiling: To investigate changes in gene expression, such as CREM upregulation. []

- Affinity chromatography: Utilized to isolate cytokinin-binding proteins from wheat germ using Kinetin Riboside derivatives. [, ]

A13: The provided research primarily focuses on the preclinical assessment of Kinetin Riboside for its anticancer and potential neuroprotective properties. Information regarding its environmental impact, degradation, dissolution, solubility, analytical method validation, quality control, immunogenicity, and interactions with drug transporters and metabolizing enzymes is not discussed in these papers.

Q14: What is known about the biocompatibility of Kinetin Riboside?

A14: While specific biocompatibility studies are not presented in the provided research, some inferences can be made:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.